Fura-2 (pentapotassium)
Overview
Description
Fura-2 (pentapotassium) is a ratiometric fluorescent dye used to measure intracellular calcium levels. It is a highly sensitive indicator dye that binds to free intracellular calcium, allowing researchers to accurately determine calcium concentrations within cells. This compound is particularly useful in various fields of scientific research, including cell biology, physiology, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fura-2 (pentapotassium) is synthesized through a series of chemical reactions involving the formation of a pentapotassium salt. The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield the final product. The exact details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fura-2 (pentapotassium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reliability of the final product. The compound is then purified and packaged for distribution to research laboratories .
Chemical Reactions Analysis
Types of Reactions
Fura-2 (pentapotassium) primarily undergoes complexation reactions with calcium ions. When calcium ions bind to Fura-2, the dye undergoes a conformational change that alters its fluorescence properties. This change allows for the ratiometric measurement of calcium concentrations within cells .
Common Reagents and Conditions
The common reagents used in the reactions involving Fura-2 (pentapotassium) include calcium chloride and other calcium salts. The reactions are typically carried out under physiological conditions, such as in buffered solutions at neutral pH .
Major Products Formed
The major product formed from the reaction of Fura-2 (pentapotassium) with calcium ions is the calcium-bound form of the dye. This complex exhibits distinct fluorescence properties that can be measured using fluorescence microscopy or flow cytometry .
Scientific Research Applications
Fura-2 (pentapotassium) has a wide range of applications in scientific research:
Physiology: Helps in studying calcium dynamics in muscle contraction, neurotransmitter release, and other physiological processes.
Pharmacology: Utilized in drug discovery and development to assess the effects of compounds on calcium signaling pathways.
Cardiology: Used to study calcium handling in cardiac cells, aiding in the research of heart diseases and potential treatments.
Mechanism of Action
Fura-2 (pentapotassium) functions by binding to free intracellular calcium ions. The binding of calcium ions induces a conformational change in the dye, resulting in a shift in its fluorescence excitation spectrum. This shift allows for the ratiometric measurement of calcium concentrations by comparing the fluorescence intensity at two different excitation wavelengths (340 nm and 380 nm). The ratio of these intensities is directly proportional to the intracellular calcium concentration .
Comparison with Similar Compounds
Similar Compounds
Fluo-3: A non-ratiometric calcium indicator dye that is widely used for its high sensitivity and ease of use.
Calcium Green-1: A calcium indicator dye with a different excitation and emission spectrum, offering an alternative for specific experimental setups.
Uniqueness of Fura-2 (pentapotassium)
Fura-2 (pentapotassium) is unique due to its ratiometric measurement capability, which provides more accurate and reliable data by minimizing the effects of dye concentration, photobleaching, and cell thickness variations. This makes it a preferred choice for many researchers studying intracellular calcium dynamics .
Properties
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22K5N3O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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